(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body . The compound’s stability under inert gas at 2–8 °C suggests that it may have a relatively long half-life .
Result of Action
Similar compounds have been found to exert various biological effects, including antipromastigote activity .
Action Environment
The action of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine may be influenced by various environmental factors. For instance, the compound’s stability under inert gas at 2–8 °C suggests that it may be sensitive to temperature and oxygen exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine can be achieved through several methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole-based ligands and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, analgesic, and antipyretic properties .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)methanamine: This compound is structurally similar but lacks the phenyl group, which can affect its reactivity and biological activity.
(1-Phenyl-1H-pyrazol-4-yl)methanamine: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its chemical and biological properties.
(1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol:
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and phenyl groups allows for versatile reactivity and potential interactions with various molecular targets .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNRMXMAIWNLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009486-61-6 |
Source
|
Record name | (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.